molecular formula C7H11ClNO3P B13519454 a-Aminobenzylphosphonic acid hydrochloride

a-Aminobenzylphosphonic acid hydrochloride

Cat. No.: B13519454
M. Wt: 223.59 g/mol
InChI Key: NUTSMPODGJTHMF-UHFFFAOYSA-N
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Description

[amino(phenyl)methyl]phosphonic acid hydrochloride is a chemical compound with the molecular formula C7H10NO3P·HCl. It is a derivative of phosphonic acid, where an amino group and a phenyl group are attached to the central phosphorus atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(phenyl)methyl]phosphonic acid hydrochloride typically involves the reaction of a precursor containing a P(O)–H bond, such as hypophosphorous acid, with an aldehyde and a primary or secondary amine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of [amino(phenyl)methyl]phosphonic acid hydrochloride may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[amino(phenyl)methyl]phosphonic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonic acids. These products have diverse applications in different fields .

Scientific Research Applications

[amino(phenyl)methyl]phosphonic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of [amino(phenyl)methyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [®-Amino(phenyl)methyl]phosphonic acid hydrochloride
  • Other amino-phosphonic acid derivatives

Uniqueness

[amino(phenyl)methyl]phosphonic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H11ClNO3P

Molecular Weight

223.59 g/mol

IUPAC Name

[amino(phenyl)methyl]phosphonic acid;hydrochloride

InChI

InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H

InChI Key

NUTSMPODGJTHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl

Origin of Product

United States

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